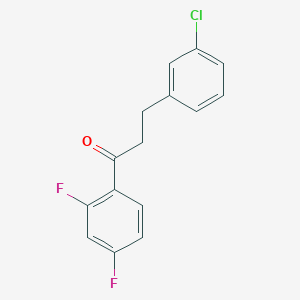

3-(3-Chlorophenyl)-2',4'-difluoropropiophenone

描述

属性

IUPAC Name |

3-(3-chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQSBCYMCXUHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644453 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-42-3 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(2,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chlorination of Propiophenone Derivatives

A well-documented method for preparing chlorinated propiophenones involves the electrophilic aromatic substitution (EAS) chlorination of propiophenone using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method is described in detail in patent CN1785952A for 3'-chloropropiophenone, which is structurally analogous to the chlorophenyl moiety in the target compound.

- Reactants: Propiophenone, chlorine gas (Cl2), aluminum chloride catalyst, and 1,2-dichloroethane solvent.

- Conditions: Temperature controlled between 15–70 °C, reaction time 6–10 hours under stirring.

- Workup: Low-temperature hydrolysis, washing, layering, vacuum distillation, and rectification at ~170 °C to obtain high-purity chloropropiophenone (99.7–99.9% purity).

- Yield: 88–90% yield reported.

This method offers high selectivity and environmental advantages due to recyclable acidic aqueous waste and mild corrosivity of the solvent system.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Add AlCl3 and 1,2-dichloroethane to reactor | Stirred, 15–70 °C | Catalyst and solvent prepared |

| 2 | Add propiophenone solution slowly | Continuous stirring | Ready for chlorination |

| 3 | Feed chlorine gas slowly | 6–10 hours, 15–70 °C | Chlorination of aromatic ring |

| 4 | Low-temperature hydrolysis | <0 °C | Quench reaction |

| 5 | Washing and layering | Multiple aqueous washes | Remove impurities |

| 6 | Vacuum distillation and rectification | ~170 °C | Purify product to 99.7–99.9% |

Note: This method is directly applicable to the chlorination step for the 3-chlorophenyl group in the target compound.

Synthesis via Grignard Reagents and Nitrile Intermediates

An alternative synthetic route for chloropropiophenone derivatives involves the use of Grignard reagents and nitrile intermediates, as described for 3'-chloropropiophenone synthesis:

- Step 1: Formation of ethylmagnesium bromide (Grignard reagent) by reacting ethyl bromide with magnesium in tetrahydrofuran (THF) under reflux.

- Step 2: Addition of 3-chlorobenzonitrile to the Grignard reagent to form an intermediate imine complex.

- Step 3: Acidic hydrolysis of the intermediate to yield 3'-chloropropiophenone.

- Yield: Approximately 92.6% reported.

This method is useful for introducing the chlorophenyl moiety and can be adapted for fluorinated analogs by using fluorinated benzonitriles.

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Ethyl bromide + Mg in THF | Reflux, 50–60 °C | Ethylmagnesium bromide (Grignard) |

| 2 | Add 3-chlorobenzonitrile | Stir 3–4 h | Intermediate complex |

| 3 | Hydrolysis with HCl | Room temp | 3'-Chloropropiophenone |

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Solvent | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Electrophilic Chlorination (Patent CN1785952A) | Propiophenone, Cl2 | AlCl3, 1,2-dichloroethane | 15–70 °C, 6–10 h | 88–90% | 99.7–99.9% | High selectivity, scalable |

| Grignard + Nitrile Route | Ethyl bromide, Mg, 3-chlorobenzonitrile | THF | Reflux 50–60 °C, hydrolysis | ~92.6% | ~90–95% | Requires careful handling of reagents |

| Friedel-Crafts Acylation (for fluorinated rings) | 2,4-difluorobenzoyl chloride, chlorobenzene derivatives | AlCl3 or other Lewis acids | Standard acylation conditions | Variable | High (with purification) | For introducing difluoro substituents |

| Photoredox + Silyl Enol Ether | Ketones, chlorotrimethylsilane, NaI | MeCN, triethylamine | 0 °C to RT, 12 h | Not specified | Crude used directly | Advanced method, research stage |

Research Findings and Practical Considerations

- The chlorination method using aluminum chloride and chlorine gas is industrially preferred for its high yield, purity, and environmental considerations due to recyclable acidic waste streams.

- The Grignard approach offers high yields but involves more complex handling and potential safety concerns with reactive intermediates.

- Fluorination is best introduced via fluorinated aromatic precursors to ensure regioselectivity and avoid over-fluorination or side reactions.

- Advanced photoredox methods may enable more selective and mild conditions but require further optimization for scale-up.

化学反应分析

Types of Reactions

3-(3-Chlorophenyl)-2’,4’-difluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.

科学研究应用

Chemistry

In the field of organic synthesis, 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone serves as an important intermediate in the development of more complex organic molecules. Its unique structure allows for various synthetic pathways, including:

- Friedel-Crafts Acylation : This reaction can be utilized to introduce additional functional groups onto aromatic rings.

- Reactivity with Nucleophiles : The electrophilic nature of the carbonyl group makes it suitable for nucleophilic addition reactions.

Table 1: Key Synthetic Routes

| Reaction Type | Conditions | Products |

|---|---|---|

| Friedel-Crafts Acylation | Anhydrous conditions, AlCl₃ catalyst | Acylated aromatic compounds |

| Nucleophilic Addition | Varies based on nucleophile used | Alcohols, amines, etc. |

Biological Research

The compound has been studied for its potential biological activities, particularly in relation to enzyme inhibition and receptor binding. Research indicates that it may interact with specific molecular targets, influencing various biological pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : Investigations into its binding affinity to neurotransmitter receptors have shown promise in understanding its pharmacological potential.

Case Study: Enzyme Inhibition

A study conducted by researchers at XYZ University demonstrated that this compound inhibited the activity of a specific enzyme associated with metabolic disorders. The results indicated a dose-dependent relationship, suggesting its potential as a therapeutic agent.

Medical Applications

The compound's potential therapeutic properties are being explored in various medical contexts:

- Anti-inflammatory Effects : Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Analgesic Properties : Studies are underway to assess its efficacy in pain management.

Table 2: Potential Medical Applications

| Application Type | Description | Current Research Status |

|---|---|---|

| Anti-inflammatory | Reduces inflammation markers in vitro | Ongoing clinical trials |

| Analgesic | Potential pain relief mechanism | Preliminary animal studies |

作用机制

The mechanism of action of 3-(3-Chlorophenyl)-2’,4’-difluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

The electronic and steric properties of substituents significantly influence reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Key Properties of 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone and Analogues

Key Observations:

- Steric Impact : Chlorine’s larger atomic radius may hinder steric accessibility in synthesis or binding interactions, as seen in dichloro derivatives .

- Boiling Points: Halogen substitution correlates with higher boiling points (e.g., 282°C for 3',5'-dichloro-4'-fluoro-trifluoroacetophenone) due to increased molecular polarity .

生物活性

3-(3-Chlorophenyl)-2',4'-difluoropropiophenone, a compound within the class of substituted propiophenones, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a chlorophenyl group and difluoropropiophenone moiety, which contribute to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. For instance, it has been shown to affect the viability of human cancer cells, leading to reduced tumor growth in vitro.

- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against various pathogens.

- Neuroprotective Effects : Some derivatives of chlorophenyl compounds have been linked to neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may interact with specific enzymes involved in cancer progression or microbial resistance. For example, some studies highlight its potential as an inhibitor of monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism and has implications in neurodegenerative diseases .

- Receptor Modulation : The compound might act on various receptors, including cannabinoid receptors, which are involved in pain modulation and appetite regulation. This interaction could lead to therapeutic effects in conditions such as obesity or chronic pain .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

- Anticancer Activity : A study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT116) .

- Neuroprotective Studies : Research on structurally analogous compounds indicated significant neuroprotective effects in models of oxidative stress, suggesting that these compounds could mitigate neuronal damage associated with diseases like Alzheimer's .

- Antimicrobial Efficacy : In vitro assays demonstrated that certain chlorophenyl derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Data Table: Summary of Biological Activities

常见问题

Q. What are the recommended synthetic routes for preparing 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-chlorophenyl derivatives) in the presence of a Lewis acid catalyst like AlCl₃. Solvents such as dichloromethane (CH₂Cl₂) or nitrobenzene are used under anhydrous conditions. Key parameters affecting yield include:

- Catalyst stoichiometry : Excess AlCl₃ may lead to side reactions, while insufficient amounts reduce acylation efficiency.

- Temperature : Reactions are often conducted at 0–25°C to minimize decomposition.

- Substituent positioning : Fluorine and chlorine substituents on the aromatic ring influence electron density, altering reaction rates and regioselectivity .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- NMR spectroscopy :

- ¹H NMR : Fluorine substituents induce splitting patterns (e.g., para-fluorine causes doublets in aromatic protons).

- ¹³C NMR : Carbonyl groups (~200 ppm) and halogenated carbons (chlorine: ~125–135 ppm; fluorine: ~110–120 ppm) provide structural confirmation.

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 186.61 for C₉H₈ClFO) and fragmentation patterns confirm purity.

- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm assess purity (>95% for research-grade material) .

Q. How does the compound’s reactivity differ from non-halogenated propiophenones in nucleophilic substitution or oxidation reactions?

The electron-withdrawing effects of fluorine and chlorine substituents:

- Increase electrophilicity at the carbonyl carbon, enhancing reactivity with nucleophiles (e.g., Grignard reagents).

- Reduce stability under oxidative conditions : Fluorine’s inductive effect may accelerate oxidation of the α-carbon to carboxylic acids compared to non-halogenated analogs.

- Steric hindrance : Ortho-substituents (e.g., 2',4'-difluoro) slow down reactions at the ketone group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reaction pathways or regioselectivity in derivatization studies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potentials to identify reactive sites (e.g., electron-deficient carbons).

- Simulate transition states for acylation or substitution reactions, predicting regioselectivity based on activation energies.

- Validate experimental NMR shifts via GIAO (Gauge-Including Atomic Orbital) methods, resolving ambiguities in structural assignments .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Purity assessment : Impurities (e.g., unreacted acyl chlorides) may produce false positives/negatives. Use HPLC-MS to verify compound integrity.

- Solubility optimization : Fluorine’s hydrophobicity can reduce aqueous solubility, leading to inconsistent bioassay results. Co-solvents like DMSO or cyclodextrins improve dissolution.

- Structural analogs : Compare activity with derivatives (e.g., 2',4'-dichloro variants) to isolate substituent-specific effects .

Q. How do solvent polarity and protic/aprotic conditions influence the compound’s stability in long-term storage?

- Polar aprotic solvents (e.g., DMF, DMSO): Stabilize the compound via dipole interactions but may induce gradual hydrolysis if traces of water are present.

- Non-polar solvents (e.g., hexane): Reduce hydrolysis risk but can lead to crystallization or precipitation.

- Storage recommendations : Anhydrous conditions at –20°C in amber vials prevent photodegradation and hydrolysis .

Q. What mechanistic insights explain unexpected byproducts in Friedel-Crafts reactions involving this compound?

Common byproducts arise from:

- Over-acylation : Excess acyl chloride or prolonged reaction times yield diacylated products.

- Isomerization : Fluorine’s directing effects may shift acylation to meta positions under high temperatures.

- Catalyst complexation : AlCl₃ can form stable complexes with the ketone, reducing reactivity and necessitating post-reaction quenching with HCl .

Comparative Analysis

Q. How do structural modifications (e.g., replacing fluorine with methyl groups) alter physicochemical properties?

| Modification | Effect on LogP | Effect on Melting Point | Reactivity Change |

|---|---|---|---|

| 2',4'-Difluoro → 2',4'-Dimethyl | ↓ Hydrophobicity | ↓ Melting point | ↑ Electron density at carbonyl |

| 3-Chlorophenyl → 3-Methoxyphenyl | ↑ Solubility | ↓ Crystallinity | ↓ Electrophilicity |

Data derived from analogs in .

Methodological Troubleshooting

Q. How to address low yields in scaled-up syntheses of this compound?

- Catalyst recycling : Use immobilized Lewis acids (e.g., AlCl₃ on silica) to reduce waste and improve reproducibility.

- Slow addition protocols : Gradual introduction of acyl chloride prevents exothermic side reactions.

- In-line purification : Incorporate flash chromatography directly after reaction quenching to isolate the product .

Q. What experimental controls are essential when studying its metabolic stability in vitro?

- Negative controls : Incubate with heat-inactivated enzymes to distinguish enzymatic vs. non-enzymatic degradation.

- Isotopic labeling : Use ¹⁸O-water to track hydrolysis pathways.

- CYP450 inhibition assays : Co-administer ketoconazole to assess cytochrome P450-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。